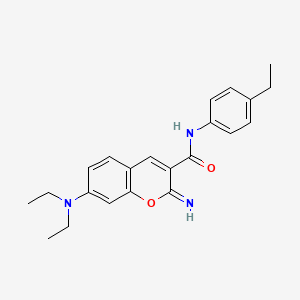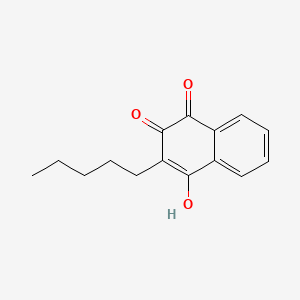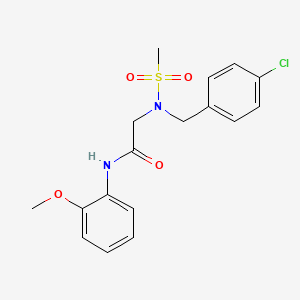
7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide
Descripción general
Descripción
7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide, also known as DEAC or DEAC-1, is a synthetic compound that belongs to the chromene family. It is a potent inhibitor of the protein phosphatase 2A (PP2A), which is an important regulator of cell division, differentiation, and apoptosis. The unique structure of DEAC makes it a promising candidate for the development of new anticancer drugs.
Mecanismo De Acción
7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide exerts its anticancer activity by inhibiting the activity of PP2A, which is a tumor suppressor protein that regulates cell growth and survival. Inhibition of PP2A by this compound leads to the activation of various signaling pathways that induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may improve the efficacy of these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, this compound is also highly toxic to normal cells, which limits its potential use in clinical settings. In addition, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide. One area of interest is the development of new analogs of this compound with improved selectivity and reduced toxicity. Another area of interest is the investigation of the potential use of this compound in combination with other anticancer drugs to improve treatment efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of this compound and to identify potential biomarkers for patient selection.
Aplicaciones Científicas De Investigación
7-(diethylamino)-N-(4-ethylphenyl)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential use as an anticancer drug. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the growth of cancer cells in animal models, suggesting its potential as a therapeutic agent.
Propiedades
IUPAC Name |
7-(diethylamino)-N-(4-ethylphenyl)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-4-15-7-10-17(11-8-15)24-22(26)19-13-16-9-12-18(25(5-2)6-3)14-20(16)27-21(19)23/h7-14,23H,4-6H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSBPTGJVBOQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)N(CC)CC)OC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-bromophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4673866.png)

![3-[(3-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4673878.png)
![6-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4673879.png)
![3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4673884.png)
![1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4673893.png)
![N-(5-methyl-3-isoxazolyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4673897.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4673917.png)
![N-(1-adamantylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4673925.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4673934.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4673960.png)